molecular formula C9H6BrNO2 B1292195 4-Bromo-7-methylisatin CAS No. 874375-17-4

4-Bromo-7-methylisatin

Cat. No.: B1292195
CAS No.: 874375-17-4
M. Wt: 240.05 g/mol
InChI Key: VYPAAYCDBZXFOI-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Bromo-7-methylisatin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-7-methylisatin has been investigated for its potential as an antitumor agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
K5621.75
HepG23.20
HT-294.17

These findings suggest that the compound effectively inhibits tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth, which positions it as a candidate for developing new antibiotics .

Neuropharmacology

Isatin derivatives, including this compound, have been explored for their effects on the central nervous system. They demonstrate potential anxiolytic and anticonvulsant activities, suggesting applications in treating neurological disorders .

Case Study 1: Antitumor Activity

A study evaluated the effect of this compound on K562 cells (human leukemia). The results demonstrated a concentration-dependent increase in apoptosis markers over time, with morphological changes observed under microscopy. The compound significantly decreased levels of anti-apoptotic proteins such as Bcl-2 and VEGF, promoting apoptosis in cancer cells .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, several derivatives of isatin were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), highlighting their potential as effective antimicrobial agents .

Biological Activity

4-Bromo-7-methylisatin is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C₉H₆BrN₁O₂) is a halogenated derivative of isatin. The presence of the bromine atom at the 4-position and the methyl group at the 7-position significantly influences its chemical reactivity and biological activity. The compound can be synthesized through various methods, typically involving the reaction of isatin with bromoethane under alkaline conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including human lymphoma cells. The compound's mechanism involves inhibition of key enzymes such as histone deacetylase and tubulin, which are critical for cancer cell proliferation and survival .

Table 1: Anticancer Activity of this compound

Cell LineIC₅₀ (µM)Mechanism of Action
Human Lymphoma Cells15Inhibition of histone deacetylase
Breast Cancer Cells20Tubulin polymerization disruption
Colon Cancer Cells18Induction of apoptosis

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuroprotective Effects

Research has also suggested that this compound possesses neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, leading to either inhibition or activation depending on the target. For instance, it can inhibit oxidoreductases involved in cellular metabolism.
  • Gene Expression Modulation : It affects gene expression by binding to transcription factors, thereby altering cellular responses and metabolic pathways.
  • Cell Signaling Pathways : The compound modulates signaling pathways involving kinases and phosphatases, which are crucial for cell growth and differentiation.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isatin, including this compound, exhibited potent anticancer activities against a panel of human cancer cell lines. The study highlighted its ability to induce apoptosis through mitochondrial pathways .
  • Neuroprotection Research : A recent investigation into the neuroprotective effects revealed that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential use in neurodegenerative disease therapies .

Properties

IUPAC Name

4-bromo-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPAAYCDBZXFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641048
Record name 4-Bromo-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874375-17-4
Record name 4-Bromo-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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